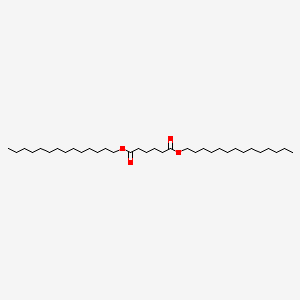
Ditetradecyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl adipate is an organic compound with the molecular formula C34H66O4. It is an ester derived from adipic acid and tetradecanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Métodos De Preparación
Ditetradecyl adipate is typically synthesized through an esterification reaction. The process involves the reaction of adipic acid with tetradecanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants into the desired ester product . Industrial production methods often involve continuous esterification processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Ditetradecyl adipate primarily undergoes esterification and hydrolysis reactions. In esterification, adipic acid reacts with tetradecanol to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohol and acid under acidic or basic conditions. Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and sodium hydroxide for hydrolysis . The major products formed from these reactions are tetradecanol and adipic acid .
Aplicaciones Científicas De Investigación
Ditetradecyl adipate has several scientific research applications. In chemistry, it is used as a solvent and plasticizer. In biology and medicine, it is utilized in the formulation of biocompatible materials and drug delivery systems due to its non-toxic and biodegradable nature . In the cosmetics industry, it is valued for its emollient properties, providing a smooth and soft texture to skin care products . Additionally, it is being explored as a phase change material for thermal energy storage applications .
Mecanismo De Acción
The mechanism of action of ditetradecyl adipate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, it interacts with the lipid bilayer of the skin, improving its integrity and function . In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and absorption .
Comparación Con Compuestos Similares
Ditetradecyl adipate can be compared with other similar compounds such as ditridecyl adipate and dioctadecyl adipate. While all these compounds are esters of adipic acid, they differ in the length of the alkyl chains attached to the ester group. Ditridecyl adipate has slightly shorter alkyl chains, while dioctadecyl adipate has longer chains. These differences in chain length affect their physical properties and applications. For instance, this compound is preferred in cosmetics for its balanced emollient properties, whereas dioctadecyl adipate may be used in applications requiring higher melting points .
Propiedades
Número CAS |
26720-19-4 |
|---|---|
Fórmula molecular |
C34H66O4 |
Peso molecular |
538.9 g/mol |
Nombre IUPAC |
ditetradecyl hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-37-33(35)29-25-26-30-34(36)38-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
QZQPCVVMCYMSFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


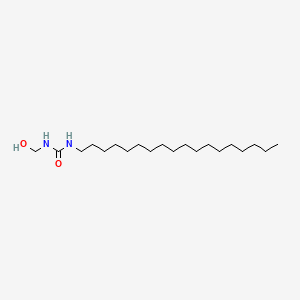


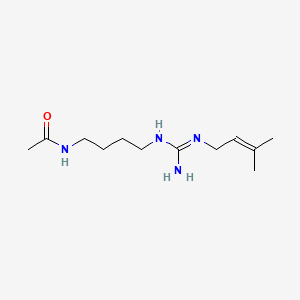
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
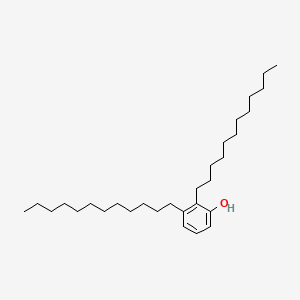
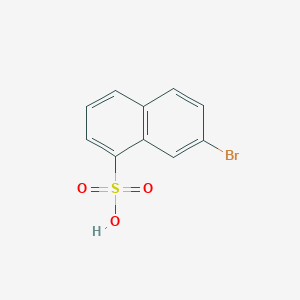
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
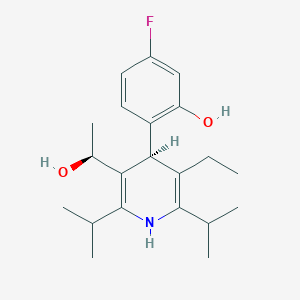
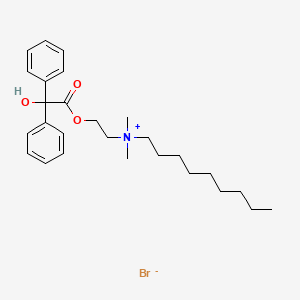
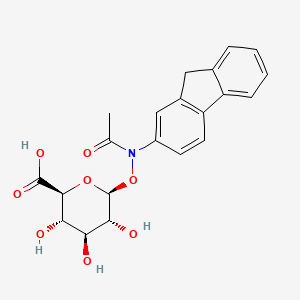
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
